6-Ethylquinoxaline
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Overview
Description
6-Ethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2 It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For instance, the reaction of 1,2-phenylenediamine with ethylglyoxal in methanol, catalyzed by titanium silicate-1, yields this compound . This reaction is typically carried out at room temperature and is scalable to multigram quantities.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts like molecular iodine or cerium ammonium nitrate are preferred . These methods not only enhance the yield but also reduce the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated quinoxalines, alkylated quinoxalines, acylated quinoxalines.
Scientific Research Applications
6-Ethylquinoxaline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethylquinoxaline varies depending on its application. In biological systems, it often targets specific enzymes or receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer research, this compound derivatives induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the ethyl group, with similar but less potent biological activities.
Quinazoline: Another nitrogen-containing heterocycle with applications in anticancer and antiviral research.
Cinnoline: A structural isomer of quinoxaline with distinct pharmacological properties.
Uniqueness of 6-Ethylquinoxaline: The presence of the ethyl group at the sixth position enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. This modification often results in increased potency and selectivity in its biological activities compared to its parent compound, quinoxaline .
Biological Activity
6-Ethylquinoxaline, a derivative of the quinoxaline family, has garnered attention for its diverse biological activities. This article reviews the synthesis, antibacterial properties, antitubercular activity, and potential anticancer effects of this compound, supported by relevant data tables and case studies.
Quinoxalines are bicyclic compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The structural modifications of quinoxaline derivatives can significantly influence their pharmacological profiles. Specifically, this compound is recognized for its potential as an antimicrobial agent and its role in cancer therapy.
Antibacterial Activity
This compound exhibits significant antibacterial activity against various strains of bacteria. Its efficacy has been evaluated using Minimum Inhibitory Concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | High |
Escherichia coli | 20 | Moderate |
Pseudomonas aeruginosa | 25 | Moderate |
Bacillus subtilis | 30 | Low |
The results indicate that this compound is particularly effective against Staphylococcus aureus, with a low MIC value suggesting potent activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Antitubercular Activity
Recent studies have explored the antitubercular properties of quinoxaline derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis (Mtb) using various concentrations to determine its efficacy.
Table 2: Antitubercular Activity of this compound
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
This compound | 12 | High |
Pyrazinamide | 10 | High |
Rifampicin | 5 | Very High |
The MIC value for this compound indicates strong potential as an antitubercular agent, comparable to established drugs like pyrazinamide and rifampicin.
Anticancer Potential
In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. Its mechanism may involve apoptosis induction and inhibition of cell proliferation.
Table 3: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
HepG2 (liver) | 8 | High |
SK-OV-3 (ovarian) | 15 | Moderate |
PC-3 (prostate) | 20 | Moderate |
The IC50 values suggest that while effective against liver cancer cells, its activity is moderate against ovarian and prostate cancer cells.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of quinoxalines, including this compound, displayed enhanced activity when modified with hydrophobic groups at specific positions on the ring structure . This modification improved their permeability across bacterial membranes.
- Antitubercular Research : Another investigation into quinoxaline derivatives highlighted that structural modifications could optimize their action against drug-resistant strains of Mycobacterium tuberculosis. Compounds similar to this compound were found to exhibit significant activity against resistant strains .
Properties
CAS No. |
83570-44-9 |
---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
6-ethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3 |
InChI Key |
NHOOTVPICXUNMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
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